3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole
CAS No.:
Cat. No.: VC15977365
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO2 |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole |
| Standard InChI | InChI=1S/C12H13NO2/c1-8-11(12-14-6-7-15-12)9-4-2-3-5-10(9)13-8/h2-5,12-13H,6-7H2,1H3 |
| Standard InChI Key | KIRFYWHTEUXUQO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C3OCCO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic indole moiety (a benzene ring fused to a pyrrole ring) substituted at the 3-position with a 1,3-dioxolane group and at the 2-position with a methyl group . The dioxolane ring, a five-membered cyclic ether with two oxygen atoms, introduces steric and electronic effects that influence reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.237 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 384.6 ± 37.0 °C |
| Flash Point | 139.8 ± 16.8 °C |
| LogP (Partition Coefficient) | 2.01 |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C |
The moderate LogP value suggests balanced hydrophobicity, suitable for interactions in biological systems . The low vapor pressure indicates limited volatility under ambient conditions.
Synthetic Methodologies
Key Synthesis Routes
Synthesis typically involves multi-step strategies to introduce the dioxolane and methyl groups onto the indole scaffold. A representative approach, adapted from thioglycosylation methods, employs photoredox catalysis under blue LED irradiation :
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Indole Functionalization:
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Dioxolane Introduction:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, PPh₃, CH₂Cl₂, 1 h | 82% |
| Boc Protection | (Boc)₂O, Et₃N, DMAP, CH₂Cl₂, 1 h | 95% |
| Dioxolane Formation | 1,3-Dioxolane precursor, K₃PO₄, DCE:H₂O, 24 h | 80% |
Reactivity and Functionalization
Electrophilic Substitution
The indole’s electron-rich pyrrole ring undergoes electrophilic substitution at the 5- and 6-positions. The dioxolane group acts as an electron-donating substituent, directing incoming electrophiles to specific sites.
Oxidation and Ring-Opening Reactions
The dioxolane ring is susceptible to acid-catalyzed hydrolysis, yielding a diol intermediate. This reactivity is exploitable for prodrug designs or further functionalization.
Industrial and Materials Science Applications
Agrochemical Intermediates
Indole derivatives are precursors to herbicides and insecticides. The dioxolane group enhances solubility in formulation matrices, improving bioavailability.
Organic Electronics
The conjugated indole system and electron-rich dioxolane may contribute to charge transport properties, making the compound a candidate for organic semiconductors.
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